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molecular formula C8H3F2NO2S B3013187 2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole CAS No. 869085-97-2

2,2-difluoro-5-isothiocyanato-2H-1,3-benzodioxole

Cat. No. B3013187
M. Wt: 215.17
InChI Key: PKCOTODGEAJGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259267B2

Procedure details

34.6 g of 5-amino-2,2-difluorobenzodioxole were added dropwise to a solution of 90 ml of conc. hydrochloric acid in 350 ml of water. The mixture was stirred for a further 30 minutes and then 27 g of thiophosgene were metered in rapidly. The mixture was stirred at the given temperature for a further 3 hours, the almost colourless suspension was admixed with 150 ml of dichloromethane and the dichloromethane was removed. The crude product was distilled at 45 mbar. 28 g (=89% of theory) were obtained as a colourless to yellowish liquid.
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][C:4]2[O:8][C:9]([F:12])([F:11])[O:10][C:3]=2[CH:2]=1.Cl.[C:14](Cl)(Cl)=[S:15].ClCCl>O>[N:7]([C:6]1[CH:1]=[CH:2][C:3]2[O:10][C:9]([F:11])([F:12])[O:8][C:4]=2[CH:5]=1)=[C:14]=[S:15]

Inputs

Step One
Name
Quantity
34.6 g
Type
reactant
Smiles
C1=CC2=C(C=C1N)OC(O2)(F)F
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the given temperature for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the dichloromethane was removed
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled at 45 mbar
CUSTOM
Type
CUSTOM
Details
28 g (=89% of theory) were obtained as a colourless to yellowish liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N(=C=S)C1=CC2=C(OC(O2)(F)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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